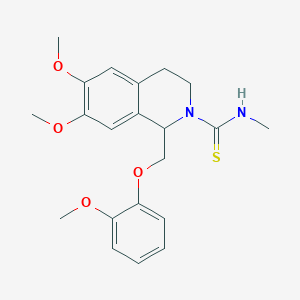![molecular formula C22H30N2O8S2 B14998944 1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine CAS No. 492448-67-6](/img/structure/B14998944.png)
1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE is a complex organic compound known for its unique chemical structure and properties. It is utilized in various scientific research fields due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE typically involves multiple steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,5-dimethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings, using reagents like sulfuric acid or acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or acetic anhydride under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-di-tert-Butyl-2,5-dimethoxybenzene
- 2,5-di-tert-Butyl-1,4-dimethoxybenzene
Uniqueness
1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE is unique due to its dual sulfonyl groups and the presence of both dimethoxybenzene and dimethylpiperazine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
492448-67-6 |
|---|---|
Formule moléculaire |
C22H30N2O8S2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine |
InChI |
InChI=1S/C22H30N2O8S2/c1-15-13-24(34(27,28)22-12-18(30-4)8-10-20(22)32-6)16(2)14-23(15)33(25,26)21-11-17(29-3)7-9-19(21)31-5/h7-12,15-16H,13-14H2,1-6H3 |
Clé InChI |
FBNLGSOYWBEMMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14998864.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998872.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylbutanamide](/img/structure/B14998884.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14998890.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14998895.png)
![2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998896.png)
![10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B14998899.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B14998905.png)
![1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14998918.png)
![N-(4-chlorophenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14998924.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998939.png)

![N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B14998957.png)
![7-(4-fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998959.png)
